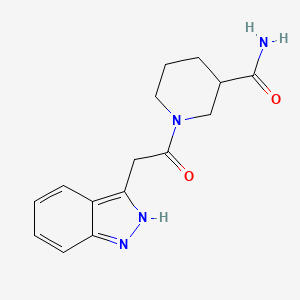![molecular formula C25H21N5O2 B6137029 N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6137029.png)
N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide, commonly known as HBD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HBD belongs to the class of azo compounds and is known for its unique chemical properties, making it an attractive candidate for various research studies.
作用机制
The mechanism of action of HBD is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of various enzymes involved in cell proliferation and inflammation. HBD has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
HBD has been reported to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). HBD has also been reported to scavenge free radicals and protect against oxidative stress.
实验室实验的优点和局限性
HBD has several advantages as a research tool, including its unique chemical properties, ease of synthesis, and potential applications in various fields. However, there are also some limitations associated with the use of HBD in lab experiments. For example, the stability of HBD can be affected by various factors such as pH, temperature, and light. The solubility of HBD in water is also limited, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of HBD. One potential direction is the investigation of its potential applications in drug delivery systems. HBD has been shown to exhibit good biocompatibility and low toxicity, making it an attractive candidate for drug delivery applications. Another potential direction is the development of HBD-based sensors for the detection of various analytes. HBD has been shown to form colored complexes with various metal ions, which can be used for the development of colorimetric sensors. Finally, the investigation of the structure-activity relationship (SAR) of HBD can provide insights into the design of more potent and selective analogs with improved properties.
合成方法
The synthesis of HBD involves the reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-naphthylamine in the presence of acetic acid and sodium acetate. The reaction proceeds via a condensation reaction, leading to the formation of HBD. The purity and yield of HBD can be improved by recrystallization and purification methods.
科学研究应用
HBD has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, HBD has been investigated for its anti-tumor and anti-inflammatory properties. It has been reported to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In material science, HBD has been used as a precursor for the synthesis of metal nanoparticles. It has been shown to act as a reducing agent and stabilizer for the synthesis of gold and silver nanoparticles. In analytical chemistry, HBD has been used as a chromogenic reagent for the detection of various metal ions. It has been shown to form colored complexes with metal ions such as copper, nickel, and cobalt.
属性
IUPAC Name |
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c31-24-13-12-23(29-28-21-8-2-1-3-9-21)15-20(24)16-27-30-25(32)17-26-22-11-10-18-6-4-5-7-19(18)14-22/h1-16,26,31H,17H2,(H,30,32)/b27-16+,29-28? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSGBFOXYOJRJR-RAJJDKSESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=NNC(=O)CNC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)/C=N/NC(=O)CNC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6136949.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6136958.png)
![N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide](/img/structure/B6136965.png)

![[1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6136974.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6136982.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136987.png)
![N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)
![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)
![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6137014.png)
![[1-{4-[methyl(phenyl)amino]benzyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6137044.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6137050.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B6137062.png)
